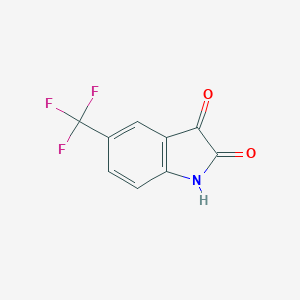

5-(Trifluoromethyl)indoline-2,3-dione

Descripción general

Descripción

5-(Trifluoromethyl)indoline-2,3-dione: is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is characterized by the presence of a trifluoromethyl group at the 5-position of the indoline-2,3-dione structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mecanismo De Acción

Target of Action

5-(Trifluoromethyl)indoline-2,3-dione is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its bioavailability.

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

Action Environment

It is known that the compound should be stored in a dark place and sealed in dry conditions , suggesting that light and moisture may affect its stability.

Análisis Bioquímico

Biochemical Properties

Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-(Trifluoromethyl)indoline-2,3-dione may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Some indole derivatives have shown anticancer effects in leukemia treatment . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Some indole derivatives have shown antiviral activities as HIV reverse transcriptase inhibitors . This suggests that this compound might exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Information on the temporal effects of this compound in laboratory settings is currently unavailable. It is known that the compound should be stored in a refrigerator and is stable under normal conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)indoline-2,3-dione typically involves the cyclization of substituted benzaldehydes with appropriate reagents. One common method starts with 5-(trifluoromethyl)benzaldehyde, which undergoes a series of reactions including condensation with hydroxylamine to form an oxime intermediate, followed by cyclization to yield the desired indoline-2,3-dione .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. The process often involves the use of solvents like methanol and reagents such as sodium methoxide under controlled temperatures .

Análisis De Reacciones Químicas

Types of Reactions: 5-(Trifluoromethyl)indoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield indoline derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products:

Oxidation: Quinones.

Reduction: Indoline derivatives.

Substitution: Halogenated or nitro-substituted indoline-2,3-diones.

Aplicaciones Científicas De Investigación

Chemistry: 5-(Trifluoromethyl)indoline-2,3-dione is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: This compound has shown potential in biological studies due to its ability to interact with various biological targets. It is used in the development of antiviral and anticancer agents .

Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential, including as kinase inhibitors and antiviral agents .

Industry: The compound is used in the chemical industry for the synthesis of dyes, pigments, and other specialty chemicals .

Comparación Con Compuestos Similares

- 5-(Trifluoromethoxy)indoline-2,3-dione

- 5-Fluoroindoline-2,3-dione

- 5-Chloroindoline-2,3-dione

Comparison: 5-(Trifluoromethyl)indoline-2,3-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more lipophilic and enhances its ability to penetrate biological membranes compared to its analogs .

Actividad Biológica

5-(Trifluoromethyl)indoline-2,3-dione is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on various research findings.

Overview of the Compound

This compound is an indole derivative characterized by a trifluoromethyl group at the 5-position. This structural feature enhances its lipophilicity and biological membrane permeability, which may contribute to its biological efficacy.

The compound exhibits a broad spectrum of biological activities, including:

- Antiviral Activity : Studies have demonstrated that derivatives of indoline-2,3-dione can act as inhibitors of viral replication, particularly against HIV and influenza viruses. For instance, certain derivatives have shown IC50 values in the low micromolar range against H1N1 and HSV-1 viruses, indicating potent antiviral properties .

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells. Its mechanism involves the modulation of various signaling pathways associated with cell proliferation and survival .

- Antimicrobial Effects : The compound has demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest effective inhibition of bacterial growth .

Pharmacokinetics

This compound is noted for its low solubility in water, which may impact its bioavailability. However, its lipophilic nature allows for better absorption through biological membranes. The compound is recommended to be stored under controlled conditions to maintain stability.

Antiviral Activity Assessment

A study focusing on the antiviral potential of various indole derivatives reported that this compound exhibited notable activity against H1N1 with an IC50 value of 0.0027 µM. This high potency underscores the compound's potential as a therapeutic agent against influenza .

Anticancer Research

In vitro studies have shown that this compound can inhibit the growth of leukemia cells. The compound was found to induce cell cycle arrest and apoptosis through the activation of caspase pathways .

Antimicrobial Studies

Research evaluating the antimicrobial effects revealed that this compound possesses significant activity against resistant strains of bacteria. The results indicated MIC values ranging from 8 to 32 µg/mL for various strains tested, demonstrating its potential as an alternative treatment for antibiotic-resistant infections .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl group enhances lipophilicity | Antiviral, anticancer, antimicrobial |

| 5-Fluoroindoline-2,3-dione | Fluorine substitution affects reactivity | Moderate antiviral activity |

| 5-Chloroindoline-2,3-dione | Chlorine provides different electronic properties | Limited antimicrobial activity |

This table illustrates how the trifluoromethyl substitution in this compound contributes to its unique biological profile compared to other indole derivatives.

Propiedades

IUPAC Name |

5-(trifluoromethyl)-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2/c10-9(11,12)4-1-2-6-5(3-4)7(14)8(15)13-6/h1-3H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODYULWWVAMDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493360 | |

| Record name | 5-(Trifluoromethyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-32-4 | |

| Record name | 5-(Trifluoromethyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.